molecular formula C8H10N2O3 B3093838 Methyl 3-(1-Methyl-2-imidazolyl)-3-oxopropionate CAS No. 124999-48-0

Methyl 3-(1-Methyl-2-imidazolyl)-3-oxopropionate

Cat. No.: B3093838
CAS No.: 124999-48-0
M. Wt: 182.18 g/mol
InChI Key: DKILAHBHAICVRS-UHFFFAOYSA-N
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Description

Methyl 3-(1-Methyl-2-imidazolyl)-3-oxopropionate is a chemical compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-Methyl-2-imidazolyl)-3-oxopropionate typically involves the reaction of 1-methyl-2-imidazole with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic attack of the imidazole nitrogen on the carbonyl carbon of the acetoacetate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-Methyl-2-imidazolyl)-3-oxopropionate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often require the presence of a catalyst or a strong base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Methyl 3-(1-Methyl-2-imidazolyl)-3-oxopropionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(1-Methyl-2-imidazolyl)-3-oxopropionate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxyphenyl)-2-[(1-methyl-2-imidazolyl)thio]ethanone
  • (1-methyl-2-imidazolyl)-(4-phenylmethoxyphenyl)methanol
  • 1,4-di(1’-methyl-2’-imidazolyl)phthalazine

Uniqueness

Methyl 3-(1-Methyl-2-imidazolyl)-3-oxopropionate is unique due to its specific structure, which combines an imidazole ring with a propionate ester. This unique combination allows it to participate in a variety of chemical reactions and makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

methyl 3-(1-methylimidazol-2-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-10-4-3-9-8(10)6(11)5-7(12)13-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKILAHBHAICVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401241528
Record name Methyl 1-methyl-β-oxo-1H-imidazole-2-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124999-48-0
Record name Methyl 1-methyl-β-oxo-1H-imidazole-2-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124999-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-methyl-β-oxo-1H-imidazole-2-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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